molecular formula C28H44O2 B053806 Ergosta-7,22-dien-17-ol-3-one CAS No. 118230-93-6

Ergosta-7,22-dien-17-ol-3-one

Cat. No. B053806
M. Wt: 412.6 g/mol
InChI Key: NZLLFTZORMKXLC-GQAQTOSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosta-7,22-dien-17-ol-3-one is a naturally occurring compound found in various plants and fungi. It is a member of the ergosterol family and is also known as ergosterol peroxide. This compound has gained significant attention in recent years due to its potential therapeutic properties. In

Scientific Research Applications

Ergosta-7,22-dien-17-ol-3-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit various pharmacological activities such as antitumor, anti-inflammatory, antifungal, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cells such as breast cancer, liver cancer, and lung cancer. It has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, Ergosta-7,22-dien-17-ol-3-one has been shown to possess potent antifungal and antiviral activities.

Mechanism Of Action

The mechanism of action of Ergosta-7,22-dien-17-ol-3-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. Ergosta-7,22-dien-17-ol-3-one has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. The compound has also been shown to inhibit cell proliferation by suppressing the expression of various cell cycle-related proteins. Additionally, Ergosta-7,22-dien-17-ol-3-one has been found to modulate the immune system by regulating the production of various cytokines.

Biochemical And Physiological Effects

Ergosta-7,22-dien-17-ol-3-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, Ergosta-7,22-dien-17-ol-3-one has been found to modulate the production of various cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells.

Advantages And Limitations For Lab Experiments

One of the advantages of Ergosta-7,22-dien-17-ol-3-one is its broad-spectrum pharmacological activities. The compound exhibits antitumor, anti-inflammatory, antifungal, and antiviral properties, which makes it a promising candidate for drug development. Additionally, Ergosta-7,22-dien-17-ol-3-one is a naturally occurring compound, which makes it relatively safe for use in humans.
One of the limitations of Ergosta-7,22-dien-17-ol-3-one is its low yield in the synthesis process. Obtaining large quantities of this compound is challenging, which limits its use in large-scale experiments. Additionally, the mechanism of action of Ergosta-7,22-dien-17-ol-3-one is not fully understood, which makes it difficult to optimize its pharmacological properties.

Future Directions

Future research on Ergosta-7,22-dien-17-ol-3-one should focus on understanding its mechanism of action. This will enable researchers to optimize its pharmacological properties and develop more effective drugs. Additionally, research should focus on developing new synthesis methods that increase the yield of this compound. This will enable researchers to obtain large quantities of Ergosta-7,22-dien-17-ol-3-one, which will facilitate large-scale experiments. Finally, future research should focus on developing novel drug delivery systems that enhance the bioavailability of Ergosta-7,22-dien-17-ol-3-one. This will enable researchers to develop more effective drugs that can be used to treat various diseases.

Synthesis Methods

Ergosta-7,22-dien-17-ol-3-one is synthesized from ergosterol, which is obtained from various natural sources such as yeast, fungi, and plants. The synthesis process involves the oxidation of ergosterol with various oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, and ozone. The yield of the synthesis process is relatively low, which makes it difficult to obtain large quantities of this compound.

properties

CAS RN

118230-93-6

Product Name

Ergosta-7,22-dien-17-ol-3-one

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(9R,10S,13S,14S,17S)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-17-hydroxy-10,13-dimethyl-2,4,5,6,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)7-8-20(4)28(30)16-13-25-23-10-9-21-17-22(29)11-14-26(21,5)24(23)12-15-27(25,28)6/h7-8,10,18-21,24-25,30H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21?,24-,25-,26-,27-,28-/m0/s1

InChI Key

NZLLFTZORMKXLC-GQAQTOSXSA-N

Isomeric SMILES

C[C@@H](/C=C/[C@@H](C)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C)O)C(C)C

SMILES

CC(C)C(C)C=CC(C)C1(CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(C)C(C)C=CC(C)C1(CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)O

synonyms

EDOO
ergosta-7,22-dien-17-ol-3-one

Origin of Product

United States

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